molecular formula C14H15Cl2NO3 B5163208 2-acetyl-5,5-dichloro-N-(2-methoxyphenyl)-4-pentenamide

2-acetyl-5,5-dichloro-N-(2-methoxyphenyl)-4-pentenamide

Cat. No.: B5163208
M. Wt: 316.2 g/mol
InChI Key: AHWGYEKSMODDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-5,5-dichloro-N-(2-methoxyphenyl)-4-pentenamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as A-841720 and is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1).

Mechanism of Action

The mechanism of action of 2-acetyl-5,5-dichloro-N-(2-methoxyphenyl)-4-pentenamide involves the inhibition of the CB1 receptor. This receptor is primarily found in the central nervous system and is responsible for regulating various physiological processes. The inhibition of this receptor by this compound leads to the modulation of these physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have potential applications in the treatment of various diseases such as obesity, diabetes, and neuropathic pain. It has also been found to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-acetyl-5,5-dichloro-N-(2-methoxyphenyl)-4-pentenamide is its high selectivity and potency towards the CB1 receptor. This makes it an ideal candidate for studying the physiological processes regulated by this receptor. However, one of the major limitations of this compound is its low solubility in water, which makes it difficult to use in in vitro experiments.

Future Directions

There are several future directions for the study of 2-acetyl-5,5-dichloro-N-(2-methoxyphenyl)-4-pentenamide. One of the major areas of research is its potential applications in the treatment of various diseases such as obesity, diabetes, and neuropathic pain. Another area of research is the development of more potent and selective CB1 receptor antagonists. Additionally, the study of the physiological processes regulated by the CB1 receptor is an area of ongoing research.

Synthesis Methods

The synthesis of 2-acetyl-5,5-dichloro-N-(2-methoxyphenyl)-4-pentenamide is a multi-step process that involves the reaction of various reagents. The synthesis starts with the reaction of 2-methoxybenzylamine with acetic anhydride to form 2-acetamido-5-methoxybenzylamine. This intermediate is then reacted with 2,4-dichloroacetyl chloride to form this compound.

Scientific Research Applications

2-acetyl-5,5-dichloro-N-(2-methoxyphenyl)-4-pentenamide has been extensively studied for its potential applications in various fields. It has been found to be a potent and selective antagonist of the CB1 receptor, which is involved in various physiological processes such as appetite regulation, pain perception, and mood regulation.

Properties

IUPAC Name

2-acetyl-5,5-dichloro-N-(2-methoxyphenyl)pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO3/c1-9(18)10(7-8-13(15)16)14(19)17-11-5-3-4-6-12(11)20-2/h3-6,8,10H,7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWGYEKSMODDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC=C(Cl)Cl)C(=O)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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